6-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
説明
The compound 6-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a synthetic molecule featuring a cinnolinone core fused with a tetrahydrocinnoline system. Key structural elements include:
- A benzo[d][1,3]dioxol-5-ylmethyl moiety, which is a methylenedioxy-substituted aromatic ring linked to a piperazine via a methyl group. This group is commonly associated with improved pharmacokinetic properties, such as metabolic stability and membrane permeability .
- A piperazine-1-carbonyl linker, which connects the benzo[d][1,3]dioxol group to the cinnolinone scaffold. Piperazine derivatives are widely utilized in medicinal chemistry for their versatility in modulating receptor binding and solubility .
- A 2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one core, a partially saturated cinnolinone system that may confer conformational rigidity and influence target engagement .
特性
IUPAC Name |
6-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-24-21(27)12-17-11-16(3-4-18(17)23-24)22(28)26-8-6-25(7-9-26)13-15-2-5-19-20(10-15)30-14-29-19/h2,5,10,12,16H,3-4,6-9,11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNSOYJCSMCLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one represents a novel class of piperazine derivatives that have shown significant biological activity across various studies. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Tetrahydrocinnolinone
- Substituents : Benzo[d][1,3]dioxole and piperazine moieties
The presence of these functional groups is critical for the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of piperazine derivatives. For instance, compounds structurally related to the target compound have been shown to inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 0.30 - 157.4 | |
| CAMA-1 | 0.16 - 139 | |
| HCC1954 | 0.51 - 157.2 | |
| SKBR-3 | 0.09 - 93.08 |
These findings suggest that the compound may exhibit similar inhibitory effects on cancer cell proliferation.
The proposed mechanism of action involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in cancer cells. The correlation between oxidant activity and cell proliferation inhibition indicates that this compound may act through oxidative pathways.
Inhibition of ABC Transporters
Research indicates that compounds with similar structural features may modulate ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms in cancer therapy. The modulation of these transporters can enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells .
Neuroprotective Effects
Piperazine derivatives have also been explored for their neuroprotective properties. Studies have demonstrated their ability to ameliorate neurodegenerative conditions by inhibiting neuroinflammation and promoting neuronal survival .
Case Studies and Research Findings
- Anticancer Activity : A study examining a series of piperazine derivatives found that those with a benzo[d][1,3]dioxole substituent exhibited potent anticancer activity against breast cancer cell lines . The study concluded that further investigations could lead to the development of effective anticancer agents.
- Neuroprotection : Another investigation focused on piperazinone derivatives showed promising results in reducing neuroinflammation in models of neurodegeneration, suggesting potential applications in treating diseases like Alzheimer's .
- Modulation of Drug Resistance : A patent described the use of similar compounds as modulators for ABC transporters in cystic fibrosis treatments, indicating a broader therapeutic potential beyond oncology .
科学的研究の応用
The compound is primarily studied for its interactions with various biological targets. Notably:
- Modulation of Receptors : The compound exhibits properties that suggest it may act as a modulator of specific receptors in the central nervous system. This is particularly relevant for conditions such as anxiety and depression, where piperazine derivatives have shown promise in preclinical studies .
- Anticancer Properties : Research indicates that derivatives of tetrahydrocinnolinone compounds can inhibit cancer cell proliferation. The structural characteristics of this compound may enhance its ability to target cancer cells selectively, making it a candidate for further anticancer drug development .
Case Studies
Several studies have documented the applications of this compound in various contexts:
類似化合物との比較
Table 1: Key Structural and Pharmacological Comparisons
Key Observations
Structural Diversity: The target compound uniquely combines a cinnolinone scaffold with a piperazine-carbonyl linker, distinguishing it from pyrazole- or pyrimidine-based analogs. Piperazine derivatives in Table 1 exhibit variable biological activities depending on substituents. For example, nitroaryl-thiadiazole-piperazine hybrids (6a-q) show antimicrobial properties, whereas piperazinylsulfonyl-pyrazolopyrimidinones target PDE enzymes .
Synthetic Strategies :
- The target compound likely requires multi-step synthesis involving piperazine coupling (e.g., nucleophilic substitution with benzyl chlorides as in ) and carbonyl linkage formation (e.g., triphosgene-mediated reactions as in ). This contrasts with one-pot cyclocondensation methods used for pyrazole derivatives .
Pharmacokinetic Implications: The benzo[d][1,3]dioxol moiety may enhance metabolic stability compared to nitroaryl or ethoxyphenyl groups in other analogs .
Research Findings and Limitations
- Anticonvulsant Activity : Compound 1 (with benzo[d][1,3]dioxol) demonstrated efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, supporting the role of this group in seizure modulation .
- Enzyme Inhibition : Piperazinylsulfonyl derivatives (e.g., PDE inhibitors) highlight the importance of sulfonyl linkers in enzyme binding, a feature absent in the target compound .
- Synthesis Challenges : and emphasize the need for precise stoichiometry and coupling agents (e.g., triphosgene, DIEA) in piperazine-carbonyl syntheses, which may complicate scale-up for the target compound .
Q & A
Q. How to synthesize the target compound, and what are critical steps to minimize byproduct formation?
Methodological Approach:
- Synthesize the benzo[d][1,3]dioxol-piperazine fragment separately via nucleophilic substitution using 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine and a carbonyl precursor (e.g., chloroacetyl chloride).
- Couple this fragment to the tetrahydrocinnolinone core using carbodiimide-mediated amidation (e.g., EDCI/HOBt) in DMF at 0–25°C to reduce racemization.
- Purify intermediates via flash chromatography (silica gel, 10% methanol/ammonium hydroxide) to remove unreacted starting materials. Reference: Piperazine-carbonyl couplings achieved >85% yield using EDCI in DMF . Similar benzodioxole-piperazine syntheses are described .
Q. What spectroscopic techniques are most effective for confirming the cinnolinone ring structure?
Methodological Approach:
- Use ¹H-NMR to identify characteristic proton environments: the cinnolinone methyl group (δ 2.5–3.0 ppm) and tetrahydro ring protons (δ 1.8–2.2 ppm).
- HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- IR spectroscopy to confirm carbonyl stretches (1650–1700 cm⁻¹) and benzodioxole C-O-C vibrations (1250–1300 cm⁻¹). Reference: Structural validation of analogous cinnolinones used HRMS and 2D NMR .
Q. How to assess the compound’s solubility for in vitro assays?
Methodological Approach:
- Perform shake-flask solubility tests in PBS (pH 7.4) and DMSO. Use HPLC-UV to quantify solubility limits.
- For low solubility (<50 µM), employ lipidic carriers (e.g., cyclodextrins) or salt formation (e.g., hydrochloride). Reference: Solubility profiling of piperazine derivatives used PBS/DMSO mixtures .
Advanced Research Questions
Q. How to design SAR studies to evaluate the benzodioxole moiety’s role in target binding?
Methodological Approach:
- Synthesize analogs with modified benzodioxole substituents (e.g., 5-fluoro, 6-nitro) or replace it with bioisosteres (e.g., benzofuran).
- Test analogs in kinase inhibition assays (e.g., EGFR, VEGFR) or receptor binding assays (e.g., dopamine D3).
- Correlate substituent electronic properties (Hammett σ) with IC₅₀ values using QSAR models. Reference: Fluorination at position 5 improved kinase selectivity in related compounds .
Q. How to resolve discrepancies in reported IC₅₀ values across different enzymatic assays?
Methodological Approach:
- Standardize assay conditions (e.g., ATP concentration, pH, incubation time).
- Validate compound stability under assay conditions via LC-MS to detect degradation products.
- Use orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays). Reference: Inconsistent IC₅₀ values for piperazine derivatives were traced to ATP concentration variations .
Q. What computational strategies predict the compound’s conformational flexibility and target binding?
Methodological Approach:
- Perform molecular dynamics simulations (AMBER or GROMACS) to analyze the tetrahydrocinnolinone ring’s puckering and piperazine-carbonyl bond rotation.
- Use docking studies (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase catalytic lysine).
- Validate predictions with mutagenesis (e.g., alanine scanning of target residues). Reference: Docking studies on benzodioxole-piperazine analogs identified critical hydrophobic pockets .
Q. How to profile metabolic stability and identify major metabolites?
Methodological Approach:
- Incubate the compound with hepatic microsomes (human/rat) and analyze via LC-MS/MS.
- Use CYP inhibition assays to identify metabolizing enzymes (e.g., CYP3A4, CYP2D6).
- Synthesize predicted metabolites (e.g., N-demethylated or hydroxylated derivatives) for biological testing. Reference: Piperazine derivatives showed CYP3A4-dependent metabolism .
Q. What in vivo models are suitable for evaluating neurotoxicity given the piperazine fragment’s CNS penetration?
Methodological Approach:
- Use hERG channel assays to assess cardiac risk.
- Perform rodent behavioral tests (e.g., open field, rotarod) to detect motor or cognitive deficits.
- Measure brain-plasma ratios via LC-MS after intravenous administration. Reference: Piperazine-containing CNS agents required hERG profiling to mitigate arrhythmia risks .
Data Contradiction Analysis
Q. How to address conflicting reports on dopamine receptor vs. kinase selectivity?
Methodological Approach:
- Re-test the compound in parallel assays (e.g., D3 receptor binding vs. kinase panel screening).
- Check for assay interference (e.g., fluorescence quenching in kinase assays).
- Synthesize enantiomerically pure samples to rule out stereochemistry effects. Reference: Off-target kinase activity was observed in benzodioxole-piperazine derivatives despite primary D3 affinity .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
